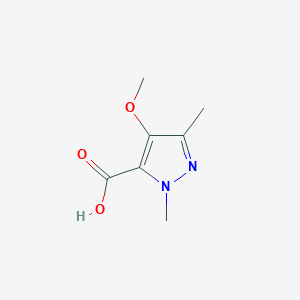
4-Methoxy-2,5-dimethylpyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-2,5-dimethylpyrazole-3-carboxylic acid (MDPCA) is a pyrazole derivative that has been widely used in scientific research due to its unique chemical properties. MDPCA is a white crystalline solid that is soluble in water and organic solvents. It has a molecular formula of C8H11NO3 and a molecular weight of 169.18 g/mol.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-2,5-dimethylpyrazole-3-carboxylic acid is not fully understood. However, it has been suggested that 4-Methoxy-2,5-dimethylpyrazole-3-carboxylic acid may exert its biological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators. 4-Methoxy-2,5-dimethylpyrazole-3-carboxylic acid has also been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression.
Efectos Bioquímicos Y Fisiológicos
4-Methoxy-2,5-dimethylpyrazole-3-carboxylic acid has been found to exhibit anti-inflammatory effects in animal models of inflammation. It has been shown to reduce the production of inflammatory cytokines and chemokines, as well as the infiltration of immune cells into inflamed tissues. 4-Methoxy-2,5-dimethylpyrazole-3-carboxylic acid has also been found to have antitumor activity in vitro and in vivo, by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, 4-Methoxy-2,5-dimethylpyrazole-3-carboxylic acid has been shown to have antifungal activity against various fungal species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Methoxy-2,5-dimethylpyrazole-3-carboxylic acid in lab experiments is its low toxicity and high solubility in water and organic solvents. This makes it easy to handle and administer to animals or cells in culture. However, one limitation of using 4-Methoxy-2,5-dimethylpyrazole-3-carboxylic acid is its limited availability and high cost, which may limit its widespread use in research.
Direcciones Futuras
There are several future directions for research on 4-Methoxy-2,5-dimethylpyrazole-3-carboxylic acid. One area of interest is the development of novel compounds based on the structure of 4-Methoxy-2,5-dimethylpyrazole-3-carboxylic acid, with improved biological activity and pharmacokinetic properties. Another area of interest is the investigation of the molecular mechanisms underlying the biological effects of 4-Methoxy-2,5-dimethylpyrazole-3-carboxylic acid, which may lead to the identification of new drug targets for the treatment of various diseases. Finally, the use of 4-Methoxy-2,5-dimethylpyrazole-3-carboxylic acid as a tool for studying the role of COX enzymes and other inflammatory mediators in disease pathogenesis is an area of ongoing research.
Métodos De Síntesis
4-Methoxy-2,5-dimethylpyrazole-3-carboxylic acid can be synthesized through a two-step process. In the first step, 4-methoxy-2,5-dimethylpyrazole is reacted with ethyl chloroformate to form ethyl 4-methoxy-2,5-dimethylpyrazole-3-carboxylate. In the second step, the ethyl ester is hydrolyzed with sodium hydroxide to form 4-Methoxy-2,5-dimethylpyrazole-3-carboxylic acid.
Aplicaciones Científicas De Investigación
4-Methoxy-2,5-dimethylpyrazole-3-carboxylic acid has been used in various research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit a wide range of biological activities, such as anti-inflammatory, antitumor, and antifungal properties. 4-Methoxy-2,5-dimethylpyrazole-3-carboxylic acid has also been used as a building block in the synthesis of novel compounds with potential therapeutic applications.
Propiedades
Número CAS |
133608-65-8 |
|---|---|
Nombre del producto |
4-Methoxy-2,5-dimethylpyrazole-3-carboxylic acid |
Fórmula molecular |
C7H10N2O3 |
Peso molecular |
170.17 g/mol |
Nombre IUPAC |
4-methoxy-2,5-dimethylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H10N2O3/c1-4-6(12-3)5(7(10)11)9(2)8-4/h1-3H3,(H,10,11) |
Clave InChI |
USBPFGRBQLFLFC-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1OC)C(=O)O)C |
SMILES canónico |
CC1=NN(C(=C1OC)C(=O)O)C |
Sinónimos |
1H-Pyrazole-5-carboxylicacid,4-methoxy-1,3-dimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



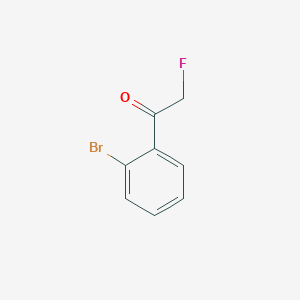
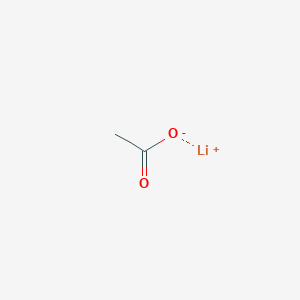
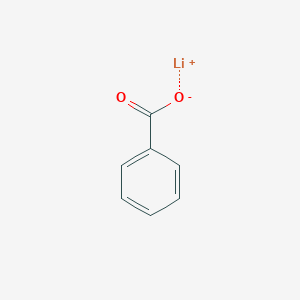
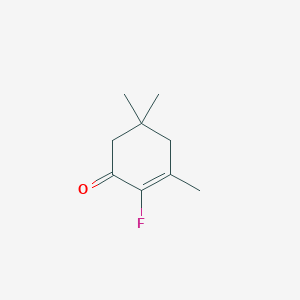
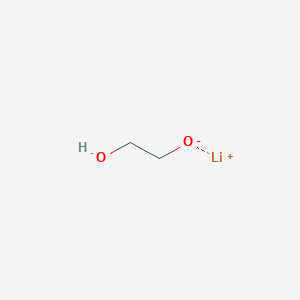
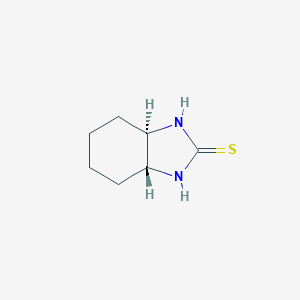
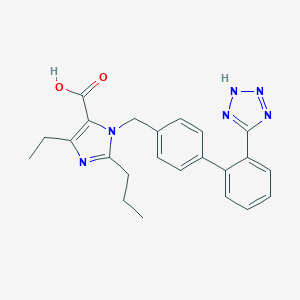
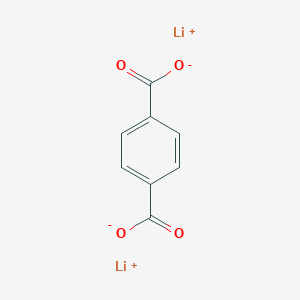
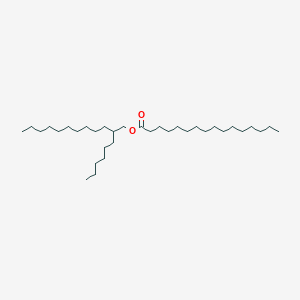
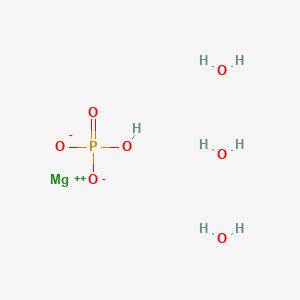
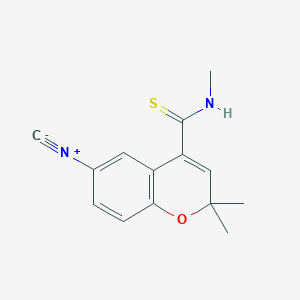
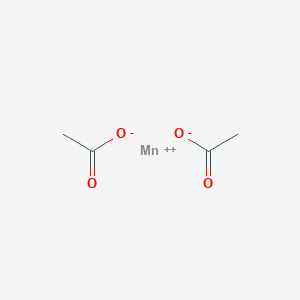
![Isoxazole, 5-ethoxy-4,5-dihydro-3-[(5-methyl-2-furanyl)methyl]-(9CI)](/img/structure/B147981.png)
![3-[3,5-Dimethylisoxazol-4-yl]-1-propanol](/img/structure/B147985.png)